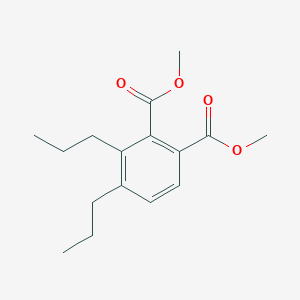
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H22O4 It is a derivative of benzene, featuring two propyl groups and two ester groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate typically involves the esterification of 3,4-dipropylbenzene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The propyl groups can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3,4-dipropylbenzene-1,2-dicarboxylic acid.
Reduction: 3,4-dipropylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The propyl groups may also affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: A heteroaromatic compound with similar ester groups but different ring structure.
Dimethyl phthalate: Another ester derivative of benzene with different substituents.
Uniqueness
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate is unique due to the presence of both propyl and ester groups on the benzene ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
76475-46-2 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-5-7-11-9-10-13(15(17)19-3)14(16(18)20-4)12(11)8-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
ZKMVSOQWDVGNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)C(=O)OC)C(=O)OC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



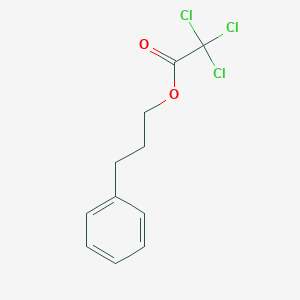
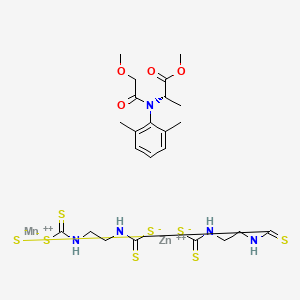
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
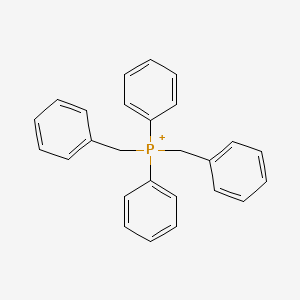
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
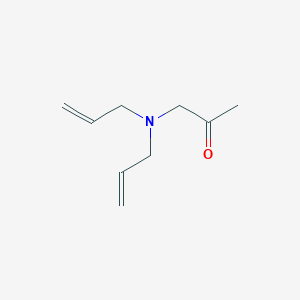
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
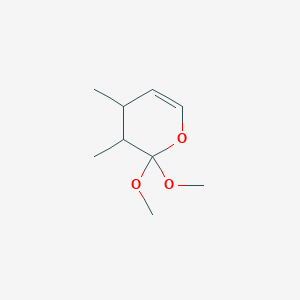
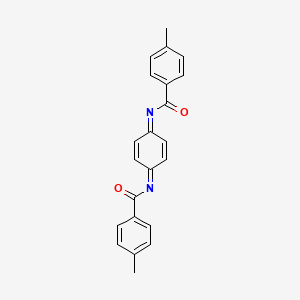

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
